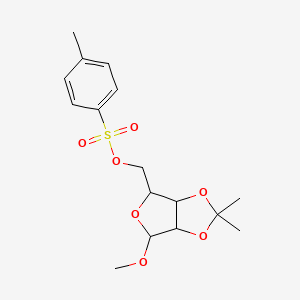
(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid-HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid-HCl is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and biochemical research. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid-HCl typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-2-amino-6-hydroxyhexanoic acid.
Ethoxylation: The hydroxyl group is ethoxylated using ethyl iodide in the presence of a base like potassium carbonate.
Oxidation: The ethoxylated intermediate is then oxidized to introduce the keto groups at positions 4 and 6. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products
Oxidation: Further oxidized derivatives with additional functional groups.
Reduction: Hydroxylated derivatives.
Substitution: Amides, esters, and other substituted products.
Aplicaciones Científicas De Investigación
(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid-HCl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid-HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include amino acid metabolism and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-amino-6-hydroxy-4,6-dioxohexanoic acid: Similar structure but lacks the ethoxy group.
(S)-2-amino-6-methoxy-4,6-dioxohexanoic acid: Similar structure with a methoxy group instead of an ethoxy group.
(S)-2-amino-6-ethoxy-4,6-dioxoheptanoic acid: Similar structure with an additional carbon in the chain.
Uniqueness
(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid-HCl is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H14ClNO5 |
|---|---|
Peso molecular |
239.65 g/mol |
Nombre IUPAC |
2-amino-6-ethoxy-4,6-dioxohexanoic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO5.ClH/c1-2-14-7(11)4-5(10)3-6(9)8(12)13;/h6H,2-4,9H2,1H3,(H,12,13);1H |
Clave InChI |
IULGZFFMHBCQOD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12101582.png)
![8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-amine](/img/structure/B12101587.png)

![Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate](/img/structure/B12101597.png)

![(18,19,21,22,24-Pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl furan-3-carboxylate](/img/structure/B12101612.png)


![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)


![[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate](/img/structure/B12101654.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B12101656.png)
